3-Butyl-4-oxododecanenitrile
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Overview
Description
3-Butyl-4-oxododecanenitrile is an organic compound characterized by a butyl group attached to the third carbon, a ketone group on the fourth carbon, and a nitrile group at the end of a twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butyl-4-oxododecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-oxododecanenitrile undergoes several types of chemical reactions:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium or potassium cyanide in ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
3-Butyl-4-oxododecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-4-oxododecanenitrile involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-4-oxodecanenitrile
- 3-Butyl-4-oxoundecanenitrile
- 3-Butyl-4-oxododecanamide
Uniqueness
3-Butyl-4-oxododecanenitrile is unique due to its specific combination of functional groups (butyl, ketone, and nitrile) and its twelve-carbon chain length. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
57808-16-9 |
---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
3-butyl-4-oxododecanenitrile |
InChI |
InChI=1S/C16H29NO/c1-3-5-7-8-9-10-12-16(18)15(13-14-17)11-6-4-2/h15H,3-13H2,1-2H3 |
InChI Key |
JTYYILFAASABAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CCCC)CC#N |
Origin of Product |
United States |
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